molecular formula C21H22FN3O B6477209 3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide CAS No. 2640977-41-7

3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide

Cat. No. B6477209
CAS RN: 2640977-41-7
M. Wt: 351.4 g/mol
InChI Key: ZCLKQALIWMUXBI-UHFFFAOYSA-N
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Description

The compound “3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide” is a complex organic molecule that contains several functional groups. It has a fluorophenyl group, a pyrazolyl group, and a propanamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atom could introduce interesting electronic effects, due to the high electronegativity of fluorine .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in condensation reactions, while the pyrazole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the fluorine atom could enhance its stability and affect its interactions with other molecules .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide:

Anticancer Activity

This compound has shown potential in anticancer research, particularly due to its structural components that can interact with various cancer cell receptors. The fluorophenyl and pyrazole groups are known for their roles in inhibiting cancer cell proliferation and inducing apoptosis . Studies have demonstrated that similar compounds can target specific cancer pathways, making them promising candidates for developing new anticancer drugs.

Anti-inflammatory Properties

The presence of the pyrazole moiety in this compound suggests significant anti-inflammatory properties. Pyrazole derivatives are well-documented for their ability to inhibit enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory process . This makes the compound a potential candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Antimicrobial Applications

Compounds containing fluorophenyl and pyrazole groups have been studied for their antimicrobial activities. These compounds can disrupt microbial cell membranes and inhibit essential enzymes, making them effective against a range of bacterial and fungal pathogens . This application is particularly important in the development of new antibiotics and antifungal agents.

Antileishmanial and Antimalarial Activities

Research has shown that pyrazole derivatives exhibit significant antileishmanial and antimalarial activities . The compound’s structure allows it to interfere with the life cycle of parasites such as Leishmania and Plasmodium species. This makes it a valuable candidate for developing treatments for neglected tropical diseases like leishmaniasis and malaria.

Neuroprotective Effects

The compound’s ability to cross the blood-brain barrier and its interaction with neural receptors suggest potential neuroprotective effects. Pyrazole derivatives have been investigated for their role in protecting neurons from oxidative stress and neuroinflammation . This application is crucial for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Analgesic Properties

The analgesic potential of this compound is linked to its pyrazole component, which can modulate pain pathways in the central nervous system . Research indicates that such compounds can be effective in managing pain without the side effects associated with traditional opioids, making them valuable in pain management therapies.

Potential as a Drug Delivery Agent

The unique structural features of this compound, including its fluorophenyl and pyrazole groups, make it a potential candidate for drug delivery systems. These features can enhance the solubility, stability, and bioavailability of drugs. This application is particularly relevant in the design of novel drug delivery mechanisms for various therapeutic agents.

1 2 3 4 5 6 : 7 : 8

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific targets it interacts with. Without specific studies, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Proper safety measures should be taken when handling this compound .

Future Directions

Future research on this compound could focus on exploring its potential applications, based on its structure and properties. This could include studies on its biological activity, its potential use in the synthesis of other compounds, and investigations into its physical and chemical properties .

properties

IUPAC Name

3-(2-fluorophenyl)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O/c1-25-20(13-15-24-25)18-8-6-16(7-9-18)12-14-23-21(26)11-10-17-4-2-3-5-19(17)22/h2-9,13,15H,10-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLKQALIWMUXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}propanamide

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